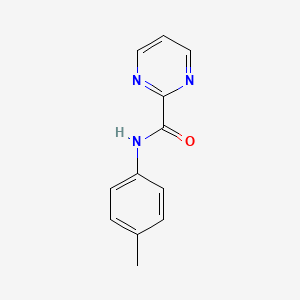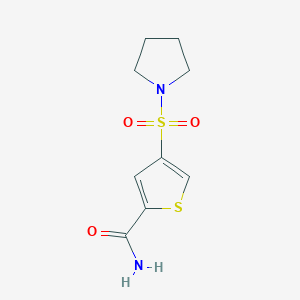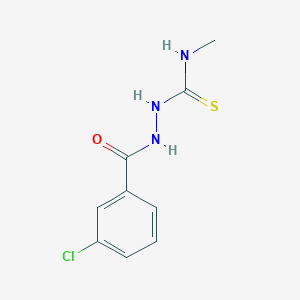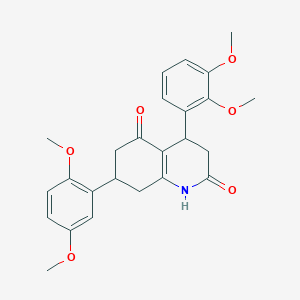
4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine" is a compound of interest due to its structural complexity and potential in various chemical and pharmaceutical applications. The focus here is on its synthesis methodologies, structural analysis, and physical and chemical properties.
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves catalyzed oxidative coupling or condensation reactions. Iodine catalyzed oxidative synthesis has been used to produce 2-aryl quinazolin-4(3H)-ones by coupling 2-aminobenzamides with aryl methyl ketones, highlighting the utility of iodine in selective transformations without the need for metal or ligand assistance (Mohammed, Vishwakarma, & Bharate, 2015). Additionally, InCl3 catalysis has facilitated the synthesis of 2-aryl quinazolin-4(3H)-ones from o-aminobenzamides and aromatic aldehydes, demonstrating a practical methodology with good yields and selectivity (Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by fused heterocyclic systems, which are of significant interest due to their broad biological activity. Structural analyses, including IR, 1H NMR, 13C NMR, and mass spectral studies, confirm the formation of substituted quinazolinones, which are crucial for understanding the compound's reactivity and interaction capabilities (Vidule, 2011).
Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Research on quinazoline derivatives, including those similar in structure to 4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, has extended into the field of optoelectronics. Functionalized quinazolines and pyrimidines have been explored for their potential in creating novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, proving valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines show promise as structures for nonlinear optical materials and colorimetric pH sensors. Moreover, iridium complexes based on quinazoline or pyrimidine derivatives exhibit high-efficiency phosphorescent materials for OLEDs, and pyrimidine push-pull systems are considered as potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Biological and Medicinal Significance
Quinazoline derivatives have been extensively studied for their biological activities. The synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones containing fused aromatic or heteroaromatic rings have uncovered significant biological potential. These compounds have shown a wide range of biological activities, underscoring the diversity and utility of quinazoline derivatives in medicinal chemistry (Demeunynck & Baussanne, 2013). Furthermore, the quinazoline-4(3H)-one nucleus and its derivatives are recognized as important fused heterocycles found in more than 200 naturally occurring alkaloids, with ongoing discoveries of newer and more complex variants showing potential as medicinal agents (Tiwary et al., 2016).
Anticancer Applications
Quinazoline derivatives have been extensively researched for their anticancer properties. Recent patents and articles have highlighted the discovery and development of promising quinazoline derivatives for cancer treatment. These compounds are known to inhibit a wide range of therapeutic targets, including EGFR, and show potential against various cancers. The development of novel quinazoline compounds as anticancer drugs remains a vibrant area of research, with significant advancements in synthesis and application (Ravez et al., 2015).
Eigenschaften
IUPAC Name |
4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-13-12-18(15-8-4-3-5-9-15)24-19(21-13)25-20-22-14(2)16-10-6-7-11-17(16)23-20/h3-12H,1-2H3,(H,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBYCTCEMBXBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974236 |
Source


|
| Record name | 4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
CAS RN |
5871-75-0 |
Source


|
| Record name | 4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)

![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)
![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)


